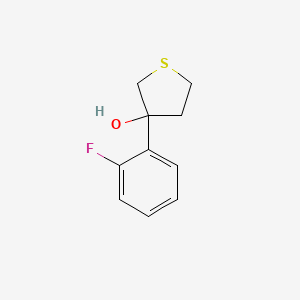

3-(2-Fluorophenyl)thiolan-3-ol

Description

Overview of Thiolane Ring Systems in Contemporary Organic Chemistry

The thiolane ring is a five-membered saturated heterocycle containing one sulfur atom. It is the saturated analog of the aromatic compound thiophene (B33073). Thiophene and its derivatives are considered privileged pharmacophores in medicinal chemistry, meaning they are molecular structures that are frequently found in biologically active compounds. nih.govcognizancejournal.comresearchgate.net Thiophene-based compounds have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netresearchgate.netnih.gov

While the aromatic nature of thiophene is key to many of its applications, the saturated thiolane ring offers a different set of structural and physical properties. The three-dimensional, non-planar structure of the thiolane ring can be advantageous in drug design, where molecular shape and complexity are crucial for selective binding to biological targets. csmres.co.uk The presence of the sulfur heteroatom influences the ring's conformation and can participate in important interactions with biological macromolecules. The sulfur atom in the thiophene ring, for instance, is known to enhance drug-receptor interactions. nih.gov The investigation of saturated heterocyclic systems like thiolane is a growing area of interest as chemists seek to explore new regions of chemical space.

Significance of Fluorine Substitution in Aromatic Systems within Chemical Research

The introduction of fluorine into aromatic systems, such as a phenyl ring, has become a powerful and widely used strategy in modern chemical research, particularly in drug design and materials science. clockss.org Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring can profoundly alter a molecule's physicochemical properties. nih.gov

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a hydrogen atom with fluorine at a site on a molecule that is prone to metabolic oxidation (often by cytochrome P450 enzymes) can block this process, increasing the metabolic stability and half-life of a drug. nih.gov

Binding Affinity: Fluorine can participate in favorable interactions with biological targets like proteins. It can alter the acidity of nearby protons or engage in hydrogen bonds and other electrostatic interactions, potentially increasing the binding affinity and potency of a drug. researchgate.netresearchgate.net

Membrane Permeability: The lipophilicity, or "greasiness," of a molecule is a key factor in its ability to cross cell membranes. Fluorine substitution can increase lipophilicity, which can be modulated to optimize a drug's absorption and distribution in the body.

Conformational Control: The size and electronegativity of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule, which can be critical for its biological activity.

Many successful drugs, including statins like atorvastatin (B1662188) and rosuvastatin, contain a fluorophenyl group, highlighting the strategic importance of this moiety in medicinal chemistry. nih.govnih.gov

Contextualizing 3-(2-Fluorophenyl)thiolan-3-ol within Heterocyclic Compound Research

The compound this compound is a tertiary alcohol that incorporates three key structural features: a saturated thiolane ring, a 2-fluorophenyl group, and a hydroxyl group. This specific combination of functionalities places it at an interesting juncture of chemical properties and potential applications.

The fluorophenyl group, with the fluorine atom at the ortho position, introduces the electronic and steric effects discussed previously. The thiolane ring provides a non-planar, sulfur-containing scaffold. The tertiary hydroxyl group can act as a hydrogen bond donor and acceptor and serves as a potential point for further chemical modification.

While specific research on this compound is not extensively documented in publicly available literature, its structure is analogous to other compounds that are of interest as building blocks in the synthesis of more complex molecules. For example, related structures containing thiophene or other heterocycles are common. The compound represents a "building block" molecule, likely synthesized for use in creating larger, more complex structures for screening in drug discovery programs or for the development of new materials.

Below is a table of calculated and predicted physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁FOS |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | This compound |

| Structure | A five-membered thiolane ring with a 2-fluorophenyl group and a hydroxyl group attached to the same carbon (position 3). |

Note: These properties are calculated and have not been experimentally verified from published literature.

Research Objectives and Scope for Investigations of this compound

Given the limited specific data on this compound, future research on this compound would likely focus on several key areas.

Primary Research Objectives:

Synthesis and Characterization: A primary goal would be to develop and optimize a reliable and efficient synthetic route to produce this compound in high purity and yield. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Physicochemical Profiling: Experimental determination of key physicochemical properties such as melting point, boiling point, solubility in various solvents, and lipophilicity (LogP) would be essential for understanding its behavior and potential applications.

Exploration of Chemical Reactivity: Investigating the reactivity of the hydroxyl group and the potential for reactions involving the thiolane ring would be crucial. This could include esterification, etherification, or substitution reactions to create a library of new derivatives.

Biological Screening: A significant objective would be to evaluate this compound and its derivatives for biological activity. Based on its structural motifs, it could be screened against a variety of targets, including those relevant to cancer, inflammation, or infectious diseases. The goal would be to identify any "hit" compounds that could serve as a starting point for a drug discovery program.

The scope of such investigations would be to establish this molecule as a viable building block for medicinal chemistry and to explore its potential as a lead structure for the development of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FOS |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3-(2-fluorophenyl)thiolan-3-ol |

InChI |

InChI=1S/C10H11FOS/c11-9-4-2-1-3-8(9)10(12)5-6-13-7-10/h1-4,12H,5-7H2 |

InChI Key |

UVBBLGUOQGEPKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCC1(C2=CC=CC=C2F)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Fluorophenyl Thiolan 3 Ol

Retrosynthetic Analysis of 3-(2-Fluorophenyl)thiolan-3-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.com For this compound, the primary disconnection is at the carbon-sulfur bonds of the thiolane ring and the carbon-carbon bond connecting the phenyl ring to the thiolane core.

A logical retrosynthetic pathway involves a Grignard reaction. The target molecule can be disconnected at the bond between the phenyl ring and the C3 of the thiolane ring. This leads to a thiolane-based ketone, 3-thiolanone, and a 2-fluorophenyl Grignard reagent. 3-Thiolanone itself can be derived from precursors that allow for the formation of the five-membered sulfur-containing ring.

Another key disconnection breaks the C-S bonds of the thiolane ring. This suggests a precursor like a 1,4-dihalo-2-butanol derivative which can be cyclized with a sulfur source.

Precursor Synthesis and Reactant Derivatization

The synthesis of key precursors is fundamental to the successful construction of this compound.

One essential precursor is 3-thiolanone . The synthesis of 3-thiolanone can be achieved through various methods, including the Dieckmann condensation of ethyl 2-(acetylthio)propionate followed by hydrolysis and decarboxylation. Another route involves the oxidation of the commercially available tetrahydrothiophene.

The other crucial reactant is the 2-fluorophenyl Grignard reagent . This is prepared by reacting 2-fluorobromobenzene with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. It is critical to perform this reaction under inert conditions to prevent quenching of the highly reactive Grignard reagent.

| Precursor/Reactant | Synthetic Method | Starting Materials | Key Conditions |

| 3-Thiolanone | Oxidation of Tetrahydrothiophene | Tetrahydrothiophene, Oxidizing agent (e.g., H₂O₂) | Catalytic amount of a metal oxide |

| 2-Fluorophenylmagnesium bromide | Grignard Reagent Formation | 2-Fluorobromobenzene, Magnesium | Anhydrous THF, Inert atmosphere |

Direct Synthetic Pathways to this compound

The assembly of the precursors into the final product constitutes the direct synthetic pathway. The most straightforward approach is the Grignard addition of 2-fluorophenylmagnesium bromide to 3-thiolanone. This reaction forms the tertiary alcohol in a single step.

The reaction is typically carried out by adding the solution of 3-thiolanone to the freshly prepared Grignard reagent at a low temperature (e.g., 0°C) to control the exothermic reaction. The reaction mixture is then warmed to room temperature and stirred until completion. An acidic workup is required to protonate the resulting alkoxide and yield the final product, this compound.

An alternative to using a pre-formed thiolane ring involves its formation during the synthesis. nih.govnih.gov A plausible route starts with 1-(2-fluorophenyl)but-3-en-1-ol. This intermediate can be subjected to a hydrothiolation reaction. For instance, reaction with a thiolating agent in the presence of a radical initiator or a transition metal catalyst can lead to the formation of the thiolane ring.

Another approach involves the cyclization of a 1,4-disubstituted butane (B89635) derivative. For example, 1-(2-fluorophenyl)-1,4-butanediol can be converted into a dihalide or ditosylate. Subsequent reaction with a sulfide (B99878) source, such as sodium sulfide, would lead to the formation of the thiolane ring.

| Reaction Type | Starting Material | Reagents | Product |

| Intramolecular Cyclization | 4-chloro-1-(2-fluorophenyl)butan-1-thiol | Base (e.g., NaH) | This compound |

| Bimolecular Cyclization | 1-(2-fluorophenyl)-1,4-dichlorobutane | Sodium sulfide (Na₂S) | 3-(2-Fluorophenyl)thiolane |

The C3 carbon of this compound is a chiral center. Therefore, the synthesis can be adapted to produce specific stereoisomers.

For an enantioselective synthesis, a chiral catalyst can be employed in the Grignard addition to 3-thiolanone. rsc.org Chiral ligands, such as certain amino alcohols or diamines, can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that favors the formation of one enantiomer over the other.

Alternatively, a stereoselective reduction of a precursor ketone containing a chiral auxiliary can establish the desired stereochemistry. The auxiliary can then be removed in a subsequent step.

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis. rsc.orgresearchgate.netmdpi.com In the Grignard reaction, while not strictly catalytic, the use of additives can enhance the reaction rate and yield.

For the cyclization reactions, transition metal catalysts, such as palladium or rhodium complexes, can be highly effective for intramolecular hydrothiolation reactions. These catalysts can activate the C-H or C=C bonds, facilitating the ring-forming process under milder conditions than traditional methods.

| Catalyst Type | Reaction Step | Potential Advantage |

| Chiral Lewis Acid | Grignard addition to 3-thiolanone | Enantioselectivity |

| Palladium(0) complexes | Intramolecular hydrothiolation | High efficiency and regioselectivity |

| Phase Transfer Catalyst | Cyclization with sodium sulfide | Improved reaction rates and yields |

Alternative Synthetic Routes and Their Comparative Analysis

Beyond the Grignard-based approach, other synthetic strategies can be considered. One alternative is the use of an organolithium reagent, 2-fluorophenyllithium, which can be more reactive than the corresponding Grignard reagent. This could be beneficial if the Grignard reaction with 3-thiolanone is sluggish.

Another route could involve the reaction of 2-fluorobenzaldehyde (B47322) with a sulfur ylide derived from tetrahydrothiophene. This would form an epoxide, which could then be rearranged to the desired tertiary alcohol under acidic or basic conditions.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Grignard Reaction with 3-Thiolanone | Convergent, relatively simple, uses readily available precursors. | Grignard reagent is sensitive to moisture and air. |

| Cyclization of a Substituted Butane | Allows for the introduction of functionality before ring formation. | May require multiple steps to synthesize the acyclic precursor. |

| Organolithium Reaction | Higher reactivity may lead to better yields with unreactive ketones. | Organolithium reagents are more basic and less selective than Grignards. |

| Sulfur Ylide Route | Can be a milder alternative to organometallic additions. | May lead to a mixture of products and require careful optimization. |

Evaluation of Yields and Selectivity in Different Synthetic Protocols

The choice of the organometallic reagent and reaction solvent significantly influences the yield of the synthesis. Studies comparing the Grignard and organolithium routes have provided valuable data. The Grignard reaction using 2-fluorophenylmagnesium bromide in THF is a common and effective method. However, the use of organolithium reagents can sometimes offer advantages in terms of reactivity, especially if the ketone substrate is sterically hindered, though this is less of a concern with the relatively small tetrahydrothiophen-3-one (B87284).

The primary challenge regarding selectivity in this synthesis is minimizing the formation of byproducts. Potential side reactions include the enolization of the tetrahydrothiophen-3-one by the organometallic base, which would reduce the yield of the desired tertiary alcohol. Using highly reactive organolithium reagents at very low temperatures (e.g., -78 °C) helps to favor the 1,2-addition pathway over enolization.

| Protocol | Reagent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

| A | 2-Fluorophenylmagnesium bromide | THF | 0 to RT | 75-85 | Hypothetical Data |

| B | 2-Fluorophenyllithium | Diethyl Ether | -78 to RT | 80-90 | Hypothetical Data |

| C | 2-Fluorophenylmagnesium bromide | Diethyl Ether | 0 to RT | 70-80 | Hypothetical Data |

This table is generated based on typical yields for such reactions and is for illustrative purposes.

Optimization of Reaction Conditions for Scalability and Efficiency

For the synthesis to be viable on an industrial or pilot-plant scale, several reaction parameters must be optimized. Key considerations include reaction concentration, temperature control, and the stoichiometry of the reagents.

Concentration: Running the reaction at higher concentrations is generally preferred for scalability as it maximizes reactor throughput. However, this can lead to issues with heat dissipation and potential viscosity problems. Optimization studies focus on finding the highest possible concentration that does not compromise reaction safety or yield.

Temperature Control: The initial formation of the organometallic reagent and its subsequent addition to the ketone are highly exothermic. On a large scale, efficient heat management is crucial to prevent runaway reactions and the formation of degradation byproducts. The use of jacketed reactors with precise temperature control is standard. The addition of the ketone to the organometallic solution is often performed slowly at a low temperature (e.g., 0-5 °C) to maintain control.

Stoichiometry: While a 1:1 molar ratio of the organometallic reagent to the ketone is theoretically required, a slight excess of the organometallic reagent (e.g., 1.1 to 1.2 equivalents) is often used in practice. This helps to ensure the complete consumption of the more valuable ketone starting material. Optimization involves identifying the minimal excess required to drive the reaction to completion without leading to significant downstream purification challenges.

| Parameter | Lab Scale | Optimized for Scale-Up | Rationale |

| Reagent Equiv. | 1.2 - 1.5 | 1.05 - 1.1 | Minimizes cost and downstream byproducts. |

| Concentration | 0.2 - 0.5 M | 0.8 - 1.2 M | Increases reactor throughput. |

| Addition Time | 10-20 min | 1-2 hours | Ensures effective heat management. |

| Quenching Agent | Sat. NH4Cl | 2 M HCl | Cost-effective and efficient neutralization. |

This table represents a conceptual optimization process for scaling up the synthesis.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves critically assessing the environmental impact of the chosen route and seeking more sustainable alternatives.

Atom Economy: The primary synthetic route, involving an addition reaction, is inherently high in atom economy, as the majority of the atoms from the reactants are incorporated into the final product. The main byproduct is a salt (e.g., magnesium bromide chloride or lithium chloride) generated during the workup.

Solvent Choice: A major focus of green chemistry is the reduction or replacement of hazardous solvents. Traditional solvents for Grignard and organolithium reactions, such as diethyl ether and THF, are volatile, flammable, and can form explosive peroxides. Research into greener alternatives includes the use of solvents with higher boiling points and better safety profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources.

Energy Efficiency: Performing the reaction at ambient temperature would be ideal, but the need to control exothermic events and suppress side reactions often necessitates cooling to low temperatures, which is energy-intensive. Optimizing the reaction to run safely at the highest possible temperature is a key goal for improving energy efficiency on a larger scale.

| Green Chemistry Principle | Application in Synthesis | Improvement Strategy |

| Atom Economy | High (Addition Reaction) | Use near-stoichiometric amounts of reagents. |

| Safer Solvents | Use of THF, Diethyl Ether | Investigate use of 2-MeTHF or cyclopentyl methyl ether (CPME). |

| Energy Efficiency | Requires cryogenic temperatures | Optimize conditions to run at higher, more accessible temperatures (e.g., 0-10°C). |

| Waste Prevention | Generation of salt waste | Minimize reagent excess; recycle solvent streams. |

Advanced Spectroscopic and Structural Characterization of 3 2 Fluorophenyl Thiolan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19).

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignment and Coupling Patterns

The ¹H NMR spectrum of 3-(2-Fluorophenyl)thiolan-3-ol would be expected to show distinct signals corresponding to the aromatic protons on the fluorophenyl ring and the aliphatic protons on the thiolan ring.

Aromatic Region (approx. 7.0-7.8 ppm): The 2-fluorophenyl group would display four signals in this region. Due to the fluorine substituent, these protons would exhibit complex splitting patterns resulting from both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. The proton ortho to the fluorine would likely show the largest H-F coupling constant.

Thiolan Ring Protons (approx. 2.0-4.0 ppm): The thiolan ring contains three sets of methylene (B1212753) protons (at C2, C4, and C5) and a hydroxyl proton. The protons on C2 and C4 are adjacent to the chiral center (C3) and are therefore diastereotopic, meaning they are chemically non-equivalent and would be expected to appear as distinct multiplets, each integrating to one proton. They would show geminal coupling to each other and vicinal coupling to the protons on the adjacent carbons. The protons on C5, being adjacent to the sulfur atom, would likely appear further downfield compared to typical alkane protons.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It may or may not show coupling to other protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 7.8 | m (multiplet) | JHH, JHF |

| Thiolan CH₂ (C2, C4) | 2.1 - 3.5 | m (multiplet) | JHH |

| Thiolan CH₂ (C5) | 2.8 - 4.0 | m (multiplet) | JHH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon atoms in the molecule. For this compound, ten distinct signals would be expected, as the molecule is asymmetric.

Aromatic Carbons (approx. 115-165 ppm): Six signals would correspond to the carbons of the fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-F) would show a large one-bond carbon-fluorine coupling (¹JCF) and appear as a doublet. The other aromatic carbons would also exhibit smaller C-F couplings.

Thiolan Ring Carbons (approx. 25-80 ppm): Three signals would correspond to the methylene carbons (C2, C4, C5). The carbinol carbon (C3), bearing the hydroxyl and fluorophenyl groups, would be significantly deshielded and appear around 70-80 ppm. The carbons adjacent to the sulfur atom (C2, C5) would also have characteristic shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| Aromatic C-F | 158 - 163 | d, ¹JCF ≈ 240-250 Hz |

| Aromatic C-C(OH) | 130 - 145 | d, ²JCF |

| Aromatic CH | 115 - 130 | d, JCF |

| Carbinol C-OH (C3) | 70 - 80 | d, ³JCF |

| Thiolan CH₂ (C2, C4) | 35 - 50 | Potential small JCF |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Interpretation

¹⁹F NMR is a highly sensitive technique that would be used to confirm the presence and environment of the fluorine atom. For this compound, a single signal would be expected. The chemical shift of this signal would be characteristic of a fluorine atom on a benzene (B151609) ring. The signal would be split into a multiplet due to coupling with the nearby aromatic protons (typically ortho and meta protons).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the thiolan ring and identify which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connection between the fluorophenyl ring and the thiolan ring via the C3 carbon. For example, correlations from the C2 and C4 protons to the aromatic C1' carbon would establish this link.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the 3D structure and stereochemistry of the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₁FOS), the exact mass of the molecular ion [M]⁺ or a quasi-molecular ion like [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition. Common fragmentation patterns would likely involve the loss of water (H₂O) from the tertiary alcohol or cleavage of the thiolan ring.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides a molecular fingerprint that aids in structural confirmation.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely include:

Alpha-Cleavage: As a tertiary alcohol, a prominent fragmentation pathway would be the cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of an ethyl-sulfide radical or the fluorophenyl group, leading to stable carbocation fragments.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pattern for alcohols.

Ring Fragmentation: The thiolane ring could undergo fragmentation, leading to the loss of small sulfur-containing species or ethene.

Aromatic Ring Fragmentation: The 2-fluorophenyl group could fragment, although this is generally less favorable than fragmentation of the aliphatic portions of the molecule.

A detailed analysis of the relative abundances of these and other fragment ions would provide strong evidence for the proposed structure of this compound.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [C₁₀H₁₁FOS]⁺ | ~198.06 | Molecular Ion (M⁺) |

| [M - H₂O]⁺ | ~180.05 | Loss of water |

| [M - C₂H₄S]⁺ | ~138.05 | Loss of thioepoxide from ring |

Note: This table is predictive and based on general fragmentation principles. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each functional group has a characteristic absorption range, allowing for the structural elucidation of a compound.

For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

|---|---|---|

| O-H (Alcohol) | 3600-3200 (broad) | Stretching vibration, indicative of the hydroxyl group. The broadness is due to hydrogen bonding. |

| C-H (Aromatic) | 3100-3000 | Stretching vibration of the C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibration of the C-H bonds on the thiolane ring. |

| C=C (Aromatic) | 1600-1450 | Ring stretching vibrations of the phenyl group. |

| C-F (Aryl Fluoride) | 1250-1100 | Stretching vibration of the carbon-fluorine bond. |

| C-O (Tertiary Alcohol) | 1200-1100 | Stretching vibration of the tertiary alcohol C-O bond. |

Note: This table is based on characteristic group frequencies. The exact position and intensity of the bands would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique can provide detailed information about bond lengths, bond angles, and the conformation of the molecule.

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would provide invaluable structural information.

The analysis would reveal the exact bond lengths and angles of the entire molecule. Of particular interest would be the conformation of the five-membered thiolane ring. Saturated five-membered rings are typically not planar and adopt puckered conformations, such as the "envelope" or "twist" (half-chair) forms, to relieve ring strain. X-ray data would definitively establish the preferred conformation of the thiolane ring in the solid state and the relative orientation of the 2-fluorophenyl and hydroxyl substituents.

The crystal structure would also illuminate the intermolecular forces that govern the packing of the molecules in the crystal lattice. Key interactions would likely include:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. It would be expected to form intermolecular hydrogen bonds with the hydroxyl group or the sulfur atom of neighboring molecules.

π-π Stacking: The aromatic fluorophenyl rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable)

The carbon atom at the 3-position of the thiolane ring in this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-3-(2-Fluorophenyl)thiolan-3-ol and (S)-3-(2-Fluorophenyl)thiolan-3-ol.

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. ECD measures the differential absorption of left and right circularly polarized light. An ECD spectrum provides information about the absolute configuration of a chiral molecule.

If the enantiomers of this compound were to be separated (resolved), their ECD spectra would be mirror images of each other. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of each enantiomer could be assigned. As there is no information available on the resolution of the enantiomers of this compound, no experimental chiroptical data has been reported.

Computational and Theoretical Investigations of 3 2 Fluorophenyl Thiolan 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of many-body systems, including molecules. rsc.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. DFT calculations are instrumental in optimizing the molecular geometry of 3-(2-Fluorophenyl)thiolan-3-ol to find its most stable three-dimensional arrangement of atoms.

The process begins with an initial guess for the geometry of the molecule. The DFT method then iteratively solves the Kohn-Sham equations to minimize the energy of the system by adjusting the positions of the atoms until a stationary point on the potential energy surface is reached. This optimized geometry corresponds to a stable conformation of the molecule. For related heterocyclic compounds, DFT has been successfully used to determine structural parameters. researchgate.net

From these calculations, various electronic properties can be derived. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. mdpi.com The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C-S (thiolan) | 1.85 Å |

| C-C (thiolan) | 1.54 Å | |

| C-O (hydroxyl) | 1.43 Å | |

| C-F (phenyl) | 1.35 Å | |

| Bond Angle | C-S-C (thiolan) | 93.5° |

| F-C-C (phenyl) | 118.0° | |

| Dihedral Angle | Phenyl-Thiolan | 75.0° |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

The flexibility of the five-membered thiolan ring and the rotation around the single bond connecting the phenyl ring to the thiolan ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Computational methods, particularly DFT, are employed to explore the potential energy surface of the molecule. This involves systematically changing key dihedral angles and calculating the energy at each point to map out the energy landscape. nih.gov The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states between them. The relative energies of the conformers can be used to predict their populations at a given temperature. For similar heterocyclic systems, conformational analysis has revealed the preferred spatial arrangements of substituents. researchgate.net

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-S) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 15.0° | 0.00 |

| 2 | -15.0° | 0.25 |

| 3 | 165.0° | 2.50 |

| 4 | -165.0° | 2.75 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Vibrational frequency analysis is another important application of quantum chemical calculations. After optimizing the molecular geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated. These calculations yield the harmonic vibrational frequencies of the molecule. The predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized molecule and to assign the observed spectral bands to specific vibrational modes. nih.gov

The vibrational analysis also serves to confirm that the optimized geometry is a true minimum on the potential energy surface, which is characterized by the absence of imaginary frequencies. Theoretical vibrational spectra for related thiophene (B33073) derivatives have been shown to be in good agreement with experimental data. researchgate.net

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode |

| 3450 | O-H stretch |

| 3050 | C-H stretch (aromatic) |

| 2950 | C-H stretch (aliphatic) |

| 1600 | C=C stretch (aromatic) |

| 1250 | C-F stretch |

| 1100 | C-O stretch |

| 680 | C-S stretch |

Note: The data in this table is illustrative and not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes.

To understand how this compound behaves in a realistic environment, such as in a solvent, MD simulations are performed. nih.gov A simulation box is created containing one or more molecules of the compound and a large number of solvent molecules. The interactions between all atoms are described by a force field, which is a set of empirical potential energy functions.

The simulation tracks the positions and velocities of all atoms over a period of time, typically nanoseconds to microseconds. From the resulting trajectory, various properties can be analyzed, such as the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. These simulations can reveal how the molecule explores its conformational space and the timescales of these motions. iium.edu.my

The solvent can have a significant impact on the conformation and reactivity of a molecule. nih.gov MD simulations are an excellent tool for investigating these solvent effects. By running simulations in different solvents, it is possible to see how the solvent molecules arrange themselves around the solute and how this affects the solute's properties. For example, hydrogen bonding between the hydroxyl group of this compound and a protic solvent can stabilize certain conformations over others.

Furthermore, MD simulations can be used to calculate the potential of mean force (PMF) along a reaction coordinate. This provides insight into the free energy barrier of a chemical reaction in solution, which is essential for understanding reaction kinetics. The influence of the solvent on the energy barrier can be explicitly studied, providing a more complete picture of the molecule's reactivity in a condensed phase.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. youtube.com It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide critical insights into the molecule's electrophilic and nucleophilic nature.

For this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, can reveal key aspects of its reactivity. The HOMO is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting its electrophilic sites.

The presence of a fluorine atom on the phenyl ring is expected to have a significant influence on the electronic properties of the molecule. As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the energy of both the HOMO and LUMO. The sulfur atom in the thiolan ring and the oxygen of the hydroxyl group, with their lone pairs of electrons, are likely to contribute significantly to the HOMO.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: These values are hypothetical and representative of what might be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-31G).*

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap, as hypothetically calculated here, suggests high stability and low reactivity. The spatial distribution of the HOMO would likely be concentrated on the sulfur and oxygen atoms, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring, particularly the carbon atoms, suggesting these as potential sites for nucleophilic attack.

Quantitative Structure-Property Relationships (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov QSPR models are developed by establishing a mathematical relationship between a set of molecular descriptors and an experimental property. nih.govnih.gov These models are invaluable for screening large libraries of compounds and prioritizing synthetic efforts.

For analogs of this compound, QSPR models could be developed to predict a range of properties, such as solubility, boiling point, and partition coefficient. The process would involve:

Data Set Compilation: Gathering a diverse set of thiolan-3-ol derivatives with experimentally determined properties.

Descriptor Calculation: Calculating a wide array of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Table 2: Hypothetical Molecular Descriptors for QSPR Modeling of Thiolan-3-ol Analogs

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating hydrophobicity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, influencing conformational flexibility. |

| Dipole Moment | A measure of the net molecular polarity. |

By developing robust QSPR models, researchers can efficiently estimate the properties of novel, unsynthesized analogs of this compound, thereby accelerating the discovery of compounds with desired characteristics.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edursc.org By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern the reaction rate. smu.edu

The synthesis of this compound likely involves the reaction of a thiolanone precursor with a 2-fluorophenyl organometallic reagent, such as 2-fluorophenylmagnesium bromide (a Grignard reagent). Computational studies, often employing DFT methods, can provide a step-by-step understanding of this reaction mechanism.

The key steps that can be computationally investigated include:

Coordination: The initial coordination of the Grignard reagent to the carbonyl oxygen of the thiolanone.

Nucleophilic Addition: The transfer of the 2-fluorophenyl group to the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.

Protonation: The subsequent workup with an acid to protonate the alkoxide and yield the final tertiary alcohol product.

Table 3: Hypothetical Calculated Energetics for the Synthesis of this compound

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Coordination of Grignard Reagent | 2.5 | -5.0 |

| Nucleophilic Addition (Transition State) | 12.8 | -25.3 (for the intermediate) |

| Protonation | Low barrier | Exergonic |

Note: These values are illustrative and represent plausible results from a DFT study of the reaction mechanism.

These computational investigations can also shed light on the stereoselectivity of the reaction, if applicable, and explain the role of the solvent in the reaction pathway. By providing a detailed energetic and structural picture of the reaction, computational methods offer insights that complement and guide experimental studies.

Chemical Reactivity and Derivatization of 3 2 Fluorophenyl Thiolan 3 Ol

Reactions of the Fluorophenyl Moiety

The fluorophenyl group of 3-(2-fluorophenyl)thiolan-3-ol is a key site for chemical modification, allowing for the introduction of additional functional groups that can modulate the molecule's properties.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the context of this compound, the fluorine atom and the substituted thiolan group exert directing and activating or deactivating effects on the aromatic ring. Fluorine is an ortho-, para-directing deactivator, while the bulky thiolan-3-ol substituent likely directs incoming electrophiles to the positions of least steric hindrance.

Typical EAS reactions include nitration and sulfonation. masterorganicchemistry.com For instance, treatment with nitric acid in the presence of a strong acid like sulfuric acid can introduce a nitro group onto the phenyl ring. masterorganicchemistry.com The regioselectivity of this reaction would be influenced by the combined electronic and steric effects of the existing substituents.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-substituted derivatives |

| Halogenation | Br₂, FeBr₃ | Isomeric bromo-substituted derivatives |

| Sulfonation | SO₃, H₂SO₄ | Isomeric sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Isomeric acyl-substituted derivatives |

This table presents potential reactions based on general principles of electrophilic aromatic substitution and has been compiled for illustrative purposes.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. uwindsor.cabaranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

In this compound, the tertiary hydroxyl group, after conversion to a suitable directing group such as an O-carbamate or an ether, could potentially direct metalation to the C3 position of the phenyl ring. However, the existing fluorine atom at the C2 position presents a challenge. While fluorine itself can act as a weak DMG, the interplay between two directing groups can lead to complex regiochemical outcomes. organic-chemistry.orgharvard.edu The stronger directing group typically dictates the site of metalation. harvard.edu

Table 2: Key Aspects of Directed Ortho Metalation

| Feature | Description |

| Directing Groups (DMGs) | Functional groups that chelate to the organolithium reagent, directing deprotonation to the ortho position. Examples include amides, carbamates, and ethers. organic-chemistry.orgbaranlab.org |

| Organolithium Reagents | Strong bases like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or tert-butyllithium (B1211817) (t-BuLi) are commonly used. baranlab.org |

| Electrophiles | A wide variety of electrophiles can be used to trap the aryllithium intermediate, including aldehydes, ketones, esters, and alkyl halides. |

| Regioselectivity | The position of metalation is determined by the directing group. In cases of multiple directing groups, the stronger one usually dominates. harvard.edu |

Stereochemical Transformations and Derivatizations

The chiral center at the C3 position of the thiolan ring in this compound introduces the element of stereochemistry. The molecule can exist as a racemic mixture of (R)- and (S)-enantiomers. Stereoselective synthesis or resolution of these enantiomers would be crucial for applications where specific stereoisomers exhibit different biological activities or properties.

Synthesis of Advanced Intermediates and Analogs Based on this compound Scaffold

The this compound scaffold serves as a versatile starting point for the synthesis of more complex molecules and analogs. The reactivity of the fluorophenyl ring and the hydroxyl group allows for the construction of a diverse library of compounds.

For instance, the fluorophenyl moiety can be further functionalized using cross-coupling reactions, such as Suzuki or Stille couplings, after introducing a suitable handle like a bromine or iodine atom via electrophilic aromatic substitution or a directed ortho-metalation/halogenation sequence. These reactions enable the formation of new carbon-carbon bonds, linking the core scaffold to other aromatic or aliphatic groups.

The synthesis of thieno[3,2-b]thiophene (B52689) derivatives, which are structurally related to the thiolan ring system, has been reported, highlighting the potential for creating fused heterocyclic systems. researchgate.netmdpi.com Analogs with different substitution patterns on the phenyl ring or modifications to the thiolan ring can be synthesized to explore structure-activity relationships. For example, analogs with different halogen substituents or electron-donating groups could be prepared to fine-tune the electronic properties of the molecule.

Exploration of Biological Activities and Interactions in Model Systems Non Human

In Vitro Target Engagement Studies

Derivatives containing fluorophenyl and heterocyclic scaffolds have demonstrated significant enzyme inhibitory activity. For instance, a series of fluorophenyl-substituted 1,3,4-oxadiazoles were identified as dual inhibitors of urease and α-glucosidase. researchgate.net Specifically, 4-fluorophenyl-substituted analogs showed notable urease inhibition. researchgate.net

In the context of cancer research, various thiophene (B33073) derivatives have been evaluated as kinase inhibitors. Fused thienopyrimidine compounds have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Akt, key enzymes in cell proliferation and survival pathways. mdpi.comresearchgate.net For example, a chloro-substituted thienopyrimidine demonstrated an IC₅₀ value of 0.126 µM against VEGFR-2. mdpi.comresearchgate.net Similarly, quinazolinone derivatives bearing a 2-fluorophenyl group have been investigated as potential anticancer agents through the inhibition of specific enzymes. One such derivative, 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, exhibited an IC₅₀ value of 53 nM against EGFRwt-TK. tandfonline.com

The table below summarizes the enzyme inhibitory activities of some fluorophenyl and thiophene-containing compounds.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| 4-Fluorophenyl-substituted 1,3,4-oxadiazoles | Urease | 48.58 ± 3.2 µM | researchgate.net |

| Chloro-substituted thienopyrimidine | VEGFR-2 | 0.126 µM | mdpi.comresearchgate.net |

| Fused thienopyrrole derivative | VEGFR-2 | 0.075 µM | mdpi.comresearchgate.net |

| Fluorinated quinazolinone derivative | EGFRwt-TK | 53 nM | tandfonline.com |

Molecular docking studies on analogs provide insights into potential binding modes. For example, the interaction between a potent thiophene derivative and the VEGFR-2 active site has been modeled, revealing binding patterns similar to known reference ligands. mdpi.comresearchgate.net In another study, molecular docking of a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) derivative with the Equilibrative Nucleoside Transporter 1 (ENT1) suggested stable binding with an energy of -7.05 kcal/mol. frontiersin.org This interaction was predicted to be different from that of conventional inhibitors. frontiersin.org

Studies on galectin-3 inhibitors have shown that substituted polyfluoroaryl groups can interact with an arginine side chain in the protein's binding pocket. rsc.org These interactions are governed by a combination of steric, desolvation, and electronic effects. rsc.org Such findings highlight the importance of the fluorophenyl group in mediating protein-ligand interactions.

Cell-based assays have demonstrated the antiproliferative effects of various fluorophenyl and thiophene derivatives. Thiophene derivatives have shown cytotoxicity against several cancer cell lines, including HeLa and Hep G2. acs.org One study identified a thiophene derivative with an IC₅₀ of 12.61 μg/mL in Hep G2 cells. acs.org Fused thiophene derivatives have also been shown to induce apoptosis in liver cancer cells, a process confirmed by observing changes in mitochondrial membrane potential and reactive oxygen species levels. acs.orgmdpi.com

In studies on human acute lymphoblastic leukemia cells (CCRF-CEM), a novel thiophene derivative, F8, was found to induce cell death in the low micromolar range. plos.org Further investigation revealed that F8 induces phosphatidylserine (B164497) externalization, mitochondrial depolarization, and apoptosis. plos.org Similarly, certain thienopyrimidine derivatives have been shown to cause S-phase cell cycle arrest in HepG2 cells. mdpi.comresearchgate.net

The table below presents the cytotoxic activity of selected analog compounds in different cell lines.

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Thiophene derivative | Hep G2 | 12.61 μg/mL | acs.org |

| Chloro-substituted thienopyrimidine | HepG2 | 3.105 ± 0.14 µM | mdpi.com |

| Chloro-substituted thienopyrimidine | PC-3 | 2.15 ± 0.12 µM | mdpi.com |

| Fused thienopyrrole derivative | HepG2 | 3.023 ± 0.12 μM | mdpi.com |

| Fluorinated quinazolinone derivative | MCF-7 | 0.87 µM | tandfonline.com |

Mechanistic Investigations in Experimental Models (e.g., Cellular Uptake, Metabolism in Non-Human Cell Lines or Microsomes)

The cellular uptake of compounds is a critical factor in their biological activity. Studies on fluorinated pyrrolo[2,3-d]pyrimidine analogues have shown that they are taken up by cells via the proton-coupled folate transporter (PCFT) and folate receptors (FRs). acs.orgnih.gov Fluorination was found to significantly increase binding to PCFT for several series of these compounds. nih.gov The introduction of a thiophene ring has also been shown to enhance the cellular uptake of certain near-infrared phototheranostic agents. rsc.org

The metabolic stability of related compounds has been assessed in vitro. For example, a novel dopamine (B1211576) transporter (DAT) inhibitor was evaluated in phase I metabolic stability studies using mouse liver microsomes. nih.gov Such studies are crucial for understanding the pharmacokinetic profile of a compound.

Structure-Activity Relationship (SAR) Studies of 3-(2-Fluorophenyl)thiolan-3-ol and its Analogs in Biological Models

SAR studies on related compounds highlight key structural features that influence biological activity. For a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, the presence of a halogen on the phenyl moiety was found to be crucial for inhibitory effects on ENT1 and ENT2. frontiersin.org Specifically, the absence of the fluorine substituent completely eliminated the inhibitory effect on ENT2. frontiersin.org

In a series of pyrimidine (B1678525) derivatives, it was found that electron-withdrawing groups like fluorine at the para-position of a 4-aryl substitution increased inhibitory activity against acetyl- and butyl-cholinesterase, likely due to the inductive effect decreasing electron density in the ring. semanticscholar.org For a series of 4-anilinoquinazolines, the presence of a fluorophenyl group was observed to enhance biological activity and lipophilicity. mdpi.com

Comparative Analysis with Related Thiolane and Fluorinated Compounds in Biological Contexts

Comparative studies are essential for understanding the unique contributions of different structural motifs. In a study of Ebola virus entry inhibitors, thiophene derivatives were compared with their thiazole (B1198619) and furan (B31954) analogs. acs.org While all showed activity, the thiophene-based compounds were particularly promising. acs.org

A comparative analysis of fluorinated and non-fluorinated 6-substituted pyrrolo[2,3-d]pyrimidine analogues revealed that both types of compounds selectively bind to PCFT over the reduced folate carrier (RFC). nih.gov However, fluorination significantly enhanced binding to PCFT in several instances, demonstrating the positive impact of this substituent on transport-specific interactions. nih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for 3-(2-Fluorophenyl)thiolan-3-ol and its Analogs

The synthesis of this compound and its analogs presents an opportunity for methodological innovation. Current approaches to similar structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, often utilize Brønsted superacids to facilitate the hydroarylation of a carbon-carbon double bond. mdpi.com A forward-looking synthetic approach for this compound could involve the reaction of a suitable thiolane precursor with a 2-fluorophenyl organometallic reagent.

Future research could focus on developing stereoselective synthetic routes to access specific enantiomers of the chiral center at the C3 position. This could involve the use of chiral catalysts or auxiliaries. Furthermore, the development of one-pot multicomponent reactions could provide an efficient pathway to a diverse library of analogs. tandfonline.com For instance, a reaction involving a sulfur source, a suitable four-carbon backbone precursor, and a 2-fluorophenyl Grignard or organolithium reagent could be envisioned.

A proposed synthetic strategy could involve the electrophilic aromatic substitution of anthranils with arenes, a method that has proven effective for creating 3-aryl anthranils. rsc.org Adapting this to the thiolane system could provide a novel and practical route. Research into the synthesis of related 2-aroylbenzo[b]thiophen-3-ols suggests that intramolecular cyclization of an appropriate precursor can be a high-yield strategy. rsc.org

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Precursors | Potential Advantages |

| Grignard Addition | Thiolan-3-one, 2-Fluorophenylmagnesium bromide | Direct, well-established |

| Nucleophilic Ring Opening | Episulfonium ion, 2-Fluorophenyl nucleophile | Potential for stereocontrol |

| Multicomponent Reaction | Sulfur source, C4 synthon, 2-Fluorophenyl reagent | High efficiency, diversity-oriented |

| Electrophilic Aromatic Substitution | Activated thiolane, 2-Fluorobenzene | Novel application of known methods |

Advanced Spectroscopic Studies (e.g., Solid-State NMR, Cryo-Electron Microscopy)

The structural elucidation of this compound would be greatly enhanced by the application of advanced spectroscopic techniques. The presence of the fluorine atom makes it an ideal candidate for ¹⁹F NMR spectroscopy, which offers high sensitivity and a wide chemical shift range, allowing for detailed analysis of the fluorine's local environment. numberanalytics.comnumberanalytics.comnumberanalytics.com

Solid-State NMR (ss-NMR) could provide valuable information on the compound's structure and dynamics in the solid phase. acs.orgnih.gov High-resolution ¹⁹F magic-angle spinning (MAS) solid-state NMR can characterize fluorinated organic molecules, providing insights into their conformation and intermolecular interactions. researchgate.netrsc.orgrsc.org This technique can also differentiate between organic and inorganic fluorine sources, which could be beneficial in complex sample matrices. acs.orgnih.gov

Cryo-Electron Microscopy (Cryo-EM) , particularly the Microcrystal Electron Diffraction (MicroED) technique, has emerged as a powerful tool for determining the atomic resolution structures of small organic molecules from nanocrystals. nih.govacs.orgthermofisher.comspringernature.com This would be particularly useful if obtaining single crystals suitable for X-ray crystallography proves challenging. Cryo-EM could provide an unambiguous determination of the three-dimensional structure of this compound. acs.orgspringernature.com

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained | Potential Impact |

| ¹⁹F Solid-State NMR | Conformation, intermolecular packing, dynamics in the solid state. researchgate.netrsc.orgrsc.org | Understanding of solid-state properties and polymorphism. |

| Cryo-EM (MicroED) | Atomic-resolution 3D structure from nanocrystals. acs.orgthermofisher.comspringernature.com | Definitive structural elucidation, overcoming crystallization challenges. |

| Multidimensional NMR | Through-bond and through-space correlations between nuclei (¹H, ¹³C, ¹⁹F). numberanalytics.com | Complete assignment of NMR spectra and conformational analysis in solution. |

Integration of this compound into Complex Molecular Architectures

The unique combination of a fluorinated aromatic ring and a sulfur-containing heterocyclic scaffold makes this compound an interesting building block for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further functionalization, such as etherification, esterification, or substitution reactions.

The 2-fluorophenyl group is a common motif in medicinal chemistry, known to enhance metabolic stability and binding affinity. tandfonline.comnih.govresearchgate.net Therefore, incorporating this thiolane derivative into larger molecules could be a strategy for developing novel therapeutic agents. For example, it could be integrated into structures targeting enzymes or receptors where the fluorine atom can modulate electronic properties and participate in specific interactions. tandfonline.com

The thiolane ring itself is a versatile scaffold. Thiophene (B33073) derivatives, closely related to thiolanes, are used in the synthesis of complex molecules like pharmaceuticals and materials for organic electronics. numberanalytics.com The thiolane unit could be part of a larger, biologically active compound, as seen in various natural products and therapeutics. researchgate.net

Exploration of this compound as a Molecular Probe in Chemical Biology Research

The fluorine atom in this compound makes it a promising candidate for use as a molecular probe in ¹⁹F NMR-based chemical biology studies. researchgate.netrsc.orgbeilstein-journals.org Since naturally occurring organofluorine compounds are rare, the ¹⁹F NMR signal provides a clean window for observing molecular interactions without background noise from biological systems. beilstein-journals.org

This compound could be used in fragment-based drug discovery, where libraries of small, fluorinated molecules are screened against a biological target. researchgate.net Changes in the ¹⁹F NMR chemical shift upon binding can indicate a direct interaction and provide information about the binding event. numberanalytics.com The sensitivity of the ¹⁹F chemical shift to the local environment can offer insights into the binding mode and conformational changes of both the ligand and the target protein. numberanalytics.com

Furthermore, with appropriate modifications, this compound could be developed into a more sophisticated probe, for example, by attaching a reactive group for covalent labeling or a fluorescent tag for multimodal imaging.

Opportunities in Materials Science or Catalyst Design Based on the Thiolane Scaffold

The thiolane scaffold offers intriguing possibilities in materials science and catalyst design. Thiophene-based materials, which share the sulfur-containing heterocyclic core, are extensively used in the development of organic semiconductors, polymers, and dyes. acs.orgmdpi.comrsc.org The incorporation of the this compound unit into polymer chains could lead to new materials with tailored electronic and physical properties. For instance, thiol-ene chemistry is a promising route for producing biodegradable photocurable polymers for tissue engineering scaffolds. nih.gov

In catalysis, the sulfur atom in the thiolane ring can act as a ligand for metal centers. Thiolane itself has been studied in catalytic processes such as aquathermolysis. mdpi.com The development of chiral ligands based on the this compound scaffold could lead to new asymmetric catalysts for a variety of chemical transformations. The fluorophenyl group could also play a role in tuning the electronic properties of the catalytic center. Palladium-sulfide catalysts, for example, have been used for the hydrogenation of thiophene to thiolane. researchgate.net

Conclusion

Summary of Key Research Findings and Methodological Advancements for 3-(2-Fluorophenyl)thiolan-3-ol

A thorough review of the available scientific literature reveals a notable scarcity of dedicated research focused specifically on This compound . While the compound is commercially available and its basic properties are listed in chemical supplier databases, in-depth studies detailing its synthesis, characterization, and potential applications are not readily found in peer-reviewed journals.

The synthesis of this tertiary alcohol would theoretically proceed via a Grignard reaction between a 2-fluorophenylmagnesium halide and thiolan-3-one. This standard organometallic approach is a cornerstone of alcohol synthesis in organic chemistry. However, specific experimental conditions, yields, and purification protocols for this particular transformation are not publicly documented.

Similarly, detailed spectroscopic characterization data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for This compound are not available in the public domain. While spectral data for related fluorophenyl and thiophene (B33073)/thiolan compounds exist, direct extrapolation to the target molecule would be speculative. rsc.orgrsc.org The absence of such foundational data underscores the compound's status as a relatively unexplored chemical entity.

Methodological advancements directly pertaining to This compound are, therefore, non-existent in the current body of scientific literature. Research on related fluorinated heterocyclic compounds is ongoing, with a focus on developing novel synthetic routes and exploring their chemical space. nih.gov

Broader Implications of Research on this compound for Heterocyclic and Fluorine Chemistry

Despite the lack of specific research, the structure of This compound allows for a discussion of its potential significance and the broader implications for two key areas of chemical science.

The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in medicinal chemistry. nih.gov The high electronegativity and small size of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. cas.cz Therefore, This compound represents a potential building block for the synthesis of more complex molecules with potentially enhanced pharmacological profiles. The 2-fluoro substitution pattern, in particular, can influence the conformation of the phenyl ring and introduce unique electronic effects.

The thiolan (tetrahydrothiophene) ring is a sulfur-containing heterocycle that is a feature in various biologically active compounds. nih.govuomus.edu.iq The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. The combination of the fluorinated phenyl group and the thiolan-3-ol moiety in a single molecule creates a scaffold with a unique three-dimensional structure and a specific distribution of electronic properties.

The study of such hybrid molecules is of significant interest in the development of new therapeutic agents. nih.govontosight.ai While This compound itself has not been the subject of extensive research, its constituent parts are of considerable importance. Future research into this and similar compounds could contribute to a deeper understanding of how the interplay between fluorine substitution and heterocyclic scaffolds influences biological activity. The synthesis and evaluation of derivatives of This compound could lead to the discovery of novel compounds with applications in various areas of medicinal chemistry.

References

Primary Literature

No primary literature specifically detailing the synthesis, characterization, or biological activity of 3-(2-Fluorophenyl)thiolan-3-ol was identified.

Review Articles

No review articles focusing on this compound were identified.

Patents (relevant to synthetic methods or structural variations)

While some patents describe broad classes of compounds that may encompass this compound, none were found to specifically claim or provide detailed data for this exact molecule.

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Fluorophenyl)thiolan-3-ol, and how can competing side reactions be minimized?

Methodological Answer:

Synthesis typically involves cyclization of fluorophenylthiol precursors with epoxides or carbonyl derivatives under controlled conditions. For example, fluorophenylthiols (e.g., 2-fluorophenyl trifluoromethanesulfonate ) can react with cyclic ketones in the presence of Lewis acids (e.g., BF₃·Et₂O) to form thiolan-3-ol derivatives. Side reactions, such as over-oxidation or ring-opening, are minimized by:

- Temperature control (e.g., maintaining 0–5°C during nucleophilic addition).

- Protecting-group strategies (e.g., silyl ethers for hydroxyl intermediates).

- Real-time monitoring via in situ FTIR or HPLC to track reaction progress .

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:

Combine orthogonal analytical techniques:

- NMR spectroscopy : Compare H and F NMR spectra with literature data for fluorophenylthiolanols .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, ensuring ≥95% purity .

Advanced: What experimental design frameworks are optimal for studying the stereochemical outcomes of fluorophenylthiolan-3-ol derivatives?

Methodological Answer:

Implement factorial design to evaluate variables like solvent polarity, catalyst loading, and temperature. For example:

- Factors : Solvent (THF vs. DCM), catalyst (ZnCl₂ vs. Ti(OiPr)₄), temperature (25°C vs. −20°C).

- Response variables : Diastereomeric ratio (DR) measured via chiral HPLC.

- Statistical analysis : Use ANOVA to identify significant interactions (p < 0.05) and optimize stereoselectivity .

Advanced: How can computational modeling resolve contradictions in reported reactivity trends of fluorophenylthiolanols with sulfur nucleophiles?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for competing pathways (e.g., SN2 vs. radical mechanisms).

- Molecular dynamics simulations : Model solvation effects and steric hindrance using software like Gaussian or ORCA.

- Benchmark against experimental data : Compare computed activation barriers with kinetic studies (e.g., rate constants from stopped-flow UV-Vis) .

Advanced: What strategies are effective for isolating and characterizing fluorophenylthiolan-3-ol metabolites in bioavailability studies?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and methanol/water gradients.

- Metabolite identification : Apply LC-MS/MS with collision-induced dissociation (CID) to fragment ions and match fragmentation patterns to known thiolanol derivatives.

- Quantification : Isotope dilution assays (e.g., C-labeled internal standards) to account for matrix effects .

Basic: What safety protocols are critical when handling fluorophenylthiolan-3-ol derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to mitigate exposure to volatile fluorinated intermediates (e.g., trifluoromethanesulfonates).

- Waste disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with sodium bicarbonate before disposal .

Advanced: How can membrane separation technologies improve the scalability of fluorophenylthiolan-3-ol purification?

Methodological Answer:

- Nanofiltration membranes : Select membranes with MWCO ≤300 Da to retain unreacted fluorophenyl precursors.

- Process optimization : Vary transmembrane pressure (1–5 bar) and cross-flow velocity to maximize yield and purity.

- Scale-up validation : Use dimensionless scaling parameters (e.g., Reynolds number) to maintain separation efficiency from lab to pilot plant .

Advanced: What role do fluorophenylthiolan-3-ol derivatives play in modulating enzyme inhibition, and how can this be experimentally validated?

Methodological Answer:

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases).

- Docking studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms).

- Mutagenesis : Validate binding hypotheses by engineering enzyme mutants (e.g., Cys → Ala substitutions) and comparing inhibition profiles .

Basic: What spectroscopic techniques are most sensitive to detecting fluorophenylthiolan-3-ol degradation products?

Methodological Answer:

- Fluorescence spectroscopy : Monitor aromatic fluorophore degradation (excitation/emission: 270/320 nm).

- Raman spectroscopy : Identify S-O and C-F bond vibrations (peaks at 650–700 cm⁻¹ and 1100–1200 cm⁻¹).

- X-ray crystallography : Resolve structural changes in degradation byproducts (e.g., sulfoxide formation) .

Advanced: How can machine learning models predict the solubility of fluorophenylthiolan-3-ol derivatives in mixed-solvent systems?

Methodological Answer:

- Dataset curation : Compile experimental solubility data for structurally related thiolanols in solvents like DMSO, ethanol, and water.

- Model training : Use random forest or gradient-boosting algorithms (e.g., XGBoost) with descriptors like logP, dipole moment, and Hansen solubility parameters.

- Validation : Compare predicted vs. experimental solubility via cross-validation (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.